Bromocresol purple

Descripción general

Descripción

Bromocresol purple: is a dye belonging to the triphenylmethane family, specifically the triarylmethane dyes. It is widely used as a pH indicator due to its distinct color change properties. The compound is yellow below pH 5.2 and violet above pH 6.8. Its cyclic sulfonate ester form has a pKa value of 6.3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromocresol purple can be synthesized by dissolving the dye in an aqueous 5% sodium bicarbonate solution and precipitating it from a hot solution by dropwise addition of aqueous hydrochloric acid. This process is repeated until the UV/VIS-extinction does not increase at 419 nm. The compound can also be recrystallized from benzene .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar principles as the laboratory methods but optimized for higher yields and purity. The exact industrial processes are often proprietary and may involve additional purification steps to ensure the dye meets specific quality standards.

Análisis De Reacciones Químicas

Types of Reactions: Bromocresol purple undergoes various chemical reactions, including:

Acid-Base Reactions: The compound changes color based on the pH of the solution, shifting between yellow and violet as the pH varies.

Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

Acidic Conditions: Hydrochloric acid is commonly used to precipitate the dye from solution.

Basic Conditions: Sodium bicarbonate is used to dissolve the dye in preparation for precipitation.

Major Products Formed: The primary product of interest is this compound itself, which is used in various applications due to its pH indicator properties.

Aplicaciones Científicas De Investigación

pH Indicator in Laboratory Settings

BCP is primarily used as a pH indicator in laboratory experiments. Its color change enables researchers to assess the acidity or alkalinity of solutions effectively. The dye is particularly valuable in biochemistry and physiology, allowing for insights into the chemical environments of various reactions.

- Color Change Mechanism : The color shift occurs due to protonation and deprotonation of the dye molecules, altering their light absorption properties. This makes BCP suitable for titrations and microbiological studies where pH monitoring is crucial .

Applications in Food Science

BCP has been employed to evaluate the effectiveness of heat treatments on soybeans and their products. A study utilized the this compound Index (BCPI) to categorize soybean samples based on their heating levels, demonstrating its utility in food quality assessment .

| Heating Level | BCPI Range (mg·g⁻¹) | Sample Classification |

|---|---|---|

| Under-heated | 70 < BCPI < 130 | Underheated |

| Properly heated | 130 ≤ BCPI ≤ 140 | Properly heated |

| Over-heated | BCPI > 140 | Overheated |

Clinical Diagnostics

In clinical settings, BCP has been used as a vital stain for tracing fluid diffusion in lymphatic systems and differentiating between live and dead yeast cells. It serves as an essential tool in microbiology for assessing microbial viability .

Electrochemical Sensors

Recent advancements have seen BCP incorporated into electrochemical sensors for detecting various compounds. For example, BCP films have been developed for the electrochemical degradation of tetracycline, showcasing its role in environmental monitoring and pharmaceutical applications .

Multicenter Clinical Studies

A multicenter clinical study utilized BCP colorimetry to assess treatment efficacy for pelvic anaerobic infections. The study highlighted BCP's role in monitoring biochemical changes during treatment, providing insights into patient responses .

Detection of Freshness in Meat Products

BCP has also been integrated into optical waveguide sensors for detecting freshness in mutton. The sensor employs a nanofilm of BCP that responds to changes in pH associated with spoilage, illustrating its application in food safety .

Textile Industry

In the textile industry, BCP serves as a dyeing agent due to its vibrant color properties. Its ability to indicate pH changes can also be leveraged in quality control processes during fabric production.

Environmental Monitoring

BCP's sensitivity to pH changes makes it suitable for environmental monitoring applications, particularly in assessing water quality and pollution levels.

Mecanismo De Acción

The mechanism by which bromocresol purple exerts its effects is primarily based on its ability to change color in response to pH changes. This color change is due to a shift in the equilibrium between two different structures of the compound that have different colors. In near-neutral or alkaline solutions, this compound has a sulfonate structure that gives the solution a purple color. As the pH decreases, it converts to a sultone (cyclic sulfonic ester) that colors the solution yellow .

Comparación Con Compuestos Similares

Bromocresol green: Another pH indicator dye that changes color from yellow to blue-green over a pH range of 3.8 to 5.4.

Bromothymol blue: A pH indicator that changes color from yellow to blue over a pH range of 6.0 to 7.6.

Phenol red: A pH indicator that changes color from yellow to red over a pH range of 6.8 to 8.4.

Uniqueness: Bromocresol purple is unique due to its specific pH range and distinct color change properties. It is particularly useful in applications where a clear and easily distinguishable color change is required, such as in medical diagnostics and microbiological assays .

Actividad Biológica

Bromocresol purple (BCP) is a pH-sensitive dye widely used in biochemical assays and clinical diagnostics. Its biological activity is primarily associated with its ability to act as a pH indicator, but recent studies have also highlighted its interactions with proteins and its applications in various biological systems. This article reviews the biological activity of BCP, focusing on its mechanisms of action, applications in research and clinical settings, and relevant case studies.

This compound is a weak acid that exhibits a color change from yellow to purple as the pH increases from approximately 6.0 to 7.6. This property makes it particularly useful for monitoring pH changes in biological systems. The mechanism involves protonation and deprotonation reactions that alter the dye's structure, leading to the observed color change.

Applications in Biological Research

1. pH Indicator in Plant Studies

BCP has been employed to visualize pH changes in plant root environments. For instance, a study demonstrated the use of BCP in gels to monitor alkalinization around Arabidopsis roots when treated with RALF peptides, which are known to inhibit proton transport . The results indicated that BCP effectively reflected extracellular pH changes, providing insights into plant responses to hormonal signals.

2. Protein Interaction Studies

BCP's interaction with serum proteins has been extensively studied. Research indicates that BCP can bind to bovine serum albumin (BSA) and porcine serum albumin (PSA), affecting its absorption characteristics . In particular, BCP's binding can be influenced by the presence of bilirubin, leading to significant shifts in absorption maxima. This property is crucial for developing assays that measure albumin concentrations accurately, as conventional methods may yield falsely elevated results due to turbidity from fibrinogen precipitation .

Case Studies

Case Study 1: Clinical Application in Albumin Measurement

A notable application of BCP is in the measurement of plasma albumin concentrations. A study modified the BCP reagent to eliminate turbidity effects, allowing for accurate measurements of albumin levels in both serum and plasma samples. This modification resulted in a strong correlation with immunoturbidimetric methods, demonstrating BCP's utility in clinical diagnostics .

Case Study 2: Sol-Gel Immobilization for Sensor Development

Research has explored the immobilization of BCP within sol-gel matrices to create pH-sensitive sensors. These sensors demonstrated enhanced stability and reproducibility compared to free BCP solutions. The incorporation of surfactants like SDS improved the mesostructure and response characteristics of the sensors, making them suitable for various applications in environmental monitoring and biomedical fields .

Comparative Data on BCP Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Plant Biology | Gel assays with RALF peptides | Effective visualization of alkalinization around roots |

| Clinical Diagnostics | Modified BCP reagent | Accurate albumin measurement without turbidity issues |

| Sensor Technology | Sol-gel immobilization | Enhanced stability and response time |

Propiedades

IUPAC Name |

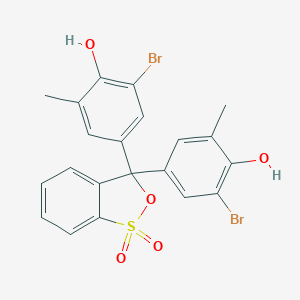

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIUHPWEYMSGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059428 | |

| Record name | Bromcresol Purple | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, pale-yellow to purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Bromocresol purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, dilute alkalies | |

| Record name | Bromocresol Purple | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute, slightly yellow crystals | |

CAS No. |

115-40-2 | |

| Record name | Bromocresol purple | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromcresol purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 115-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromcresol Purple | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocresol purple | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMCRESOL PURPLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201C22C3EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromocresol Purple | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241.5 °C | |

| Record name | Bromocresol Purple | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.